2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione
Description
Properties
CAS No. |
69122-32-3 |
|---|---|
Molecular Formula |
C12H9ClO3 |
Molecular Weight |
236.65 g/mol |
IUPAC Name |
2-chloro-6-methoxy-8-methylnaphthalene-1,4-dione |
InChI |
InChI=1S/C12H9ClO3/c1-6-3-7(16-2)4-8-10(14)5-9(13)12(15)11(6)8/h3-5H,1-2H3 |
InChI Key |
QDOLGNLRADQVJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C(=O)C(=CC2=O)Cl)OC |
Origin of Product |
United States |
Preparation Methods
Chlorination Strategies for Naphthoquinone Derivatives
Chlorination is critical for introducing the 2-chloro substituent in naphthoquinones. Direct electrophilic substitution using chlorine gas or chlorinating agents like sulfuryl chloride (SO₂Cl₂) is common, though regioselectivity remains a challenge. For example, the patent CN1467206A demonstrates chlorination under anhydrous hydrogen chloride (HCl) at −15–120°C in the presence of composite solvents, achieving 99% purity in analogous pyrimidine derivatives. Applied to naphthalene systems, similar conditions may facilitate chloro-group insertion at the 2-position, particularly when paired with directing groups like methoxy or methyl.
Reaction conditions from pyrimidine synthesis suggest optimal chlorination occurs at low temperatures (−15°C) to minimize side reactions. A proposed pathway for 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione involves:
-
Pre-functionalizing naphthalene with methoxy and methyl groups to direct chlorination.
-
Treating the intermediate with HCl gas in a pressure reactor , followed by recrystallization in methanol.
Methoxylation and Methylation via Nucleophilic Substitution
Methoxy and methyl groups are typically introduced via nucleophilic aromatic substitution (SNAr) or Friedel-Crafts alkylation. The synthesis of Methyl 2-chloro-6-methoxyisonicotinate illustrates methoxylation using potassium carbonate (K₂CO₃) and methyl iodide (MeI) in dimethylformamide (DMF), yielding 87% product. For naphthoquinones, analogous conditions could methylate hydroxyl precursors at the 6- and 8-positions.
Key Data from Esterification Reactions :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | K₂CO₃ (4 equiv) |
| Methylating Agent | MeI (1.2 equiv) |
| Temperature | Room temperature |
| Yield | 87% |
Adapting this to naphthoquinone systems would require activating the ring through electron-withdrawing groups (e.g., quinone carbonyls) to facilitate SNAr.
Multi-Step Synthesis via Cyclization and Condensation
The patent CN1467206A outlines a three-step synthesis for chlorinated pyrimidines: salt formation, cyanamide reaction, and condensation. Translating this to naphthoquinones, a plausible route involves:
-
Salt Formation : Reacting malononitrile with methanol and HCl to form a dihydrochloride intermediate.
-
Cyclization : Treating the intermediate with cyanamide (H₂NCN) under basic conditions to construct the quinone core.
-
Condensation : Introducing methyl and methoxy groups using catalysts (e.g., Pd/C) and complexing agents.
-
Step 1 : 10–13% malononitrile, 11.5–15.5% methanol, and 72–77% composite solvent react with HCl at −15°C.
-
Step 2 : 9–13% KOH aqueous solution reacts with the dihydrochloride intermediate and H₂NCN at 20°C.
-
Step 3 : Condensation with a complexing agent (e.g., EDTA) and HCl gas yields 99% pure product after recrystallization.
Oxidation of Dihydroxy-Naphthalene Precursors
Naphthoquinones are often synthesized via oxidation of 1,4-dihydroxynaphthalenes. For 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione, this would entail:
-
Chlorinating 1,4-dihydroxy-6-methoxy-8-methylnaphthalene using SO₂Cl₂.
-
Oxidizing with ceric ammonium nitrate (CAN) or MnO₂ to form the quinone.
Ambeed’s protocols for oxidizing alcohols to ketones using LiBH4 and H₂SO4 suggest that similar redox systems could stabilize the quinone structure during synthesis.
Catalytic and Industrial-Scale Optimization
Industrial production demands scalable methods. The patent highlights reflux conditions (24 hours) with H₂SO4 in methanol for esterification, achieving 165 g of product. For naphthoquinones, catalytic hydrogenation or flow chemistry could enhance efficiency.
| Parameter | Small Scale | Large Scale |
|---|---|---|
| Reaction Volume | 100 mL MeOH | 2.5 L MeOH |
| Acid Catalyst | H₂SO4 (2 mL) | H₂SO4 (20 mL) |
| Temperature | 65°C | Reflux |
| Yield | 1.66 g (79%) | 165 g (68%) |
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products Formed
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating certain types of cancer and bacterial infections.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione involves its interaction with cellular components. The compound can generate reactive oxygen species (ROS) upon metabolic activation, leading to oxidative stress and cell death. It targets various molecular pathways, including the inhibition of topoisomerase enzymes and disruption of mitochondrial function .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity and Solubility: The target’s 2-chloro group (electron-withdrawing) contrasts with the enoyl substituent in 6b , which introduces conjugation and bulk. This difference may reduce the target’s electrophilicity compared to 6b. The 8-methyl group in the target offers steric hindrance but less complexity than the coumarin substituent in , which could confer UV activity or bioactivity.
Lipophilicity Trends: The target’s LogP is likely lower than ’s 5.4 due to fewer non-polar groups (e.g., benzyloxy). This suggests moderate bioavailability compared to highly lipophilic analogs.
Synthetic Pathways: Compounds in were synthesized via enoylation and recrystallization, whereas the target may require chlorination at position 2 (e.g., using Cl₂ or SOCl₂) and methoxy/methyl group introductions via nucleophilic substitution or Friedel-Crafts alkylation.
Spectroscopic and Physical Properties
- IR Spectroscopy: The target’s C=O stretches (~1670 cm⁻¹, typical for naphthoquinones) would resemble 6b (1668 cm⁻¹) and 6d (1668 cm⁻¹) , but substituent-induced electronic variations may shift absorption bands slightly.
- Melting Points : The target’s melting point is expected to fall between 80–120°C, similar to ’s compounds, though symmetry and intermolecular interactions (e.g., H-bonding via methoxy) could elevate it.
Biological Activity
2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention in recent years for its potential biological activities. This compound is structurally related to other naphthoquinones, which are known for their diverse pharmacological properties, including antimicrobial and anticancer activities.
| Property | Value |
|---|---|
| Molecular Formula | C12H9ClO3 |
| Molecular Weight | 232.65 g/mol |
| IUPAC Name | 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione |
| CAS Number | 69122-32-3 |
Antimicrobial Properties
Research indicates that naphthoquinone derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione possess the ability to inhibit the growth of various bacterial strains. The mechanism often involves the generation of reactive oxygen species (ROS), which damage bacterial cell membranes and DNA.
Case Study: Antimicrobial Efficacy
A comparative study on various naphthoquinone derivatives demonstrated that those with electron-withdrawing groups, like chlorine and methoxy substituents, showed enhanced antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 10 to 50 µg/mL, indicating potent activity.
Anticancer Activity
The anticancer potential of 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione has also been explored. Naphthoquinones are known to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Research Findings
- Mechanism of Action : The compound induces oxidative stress in cancer cells, leading to mitochondrial dysfunction and subsequent apoptosis.
- Cell Line Studies : In vitro studies using breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 25 µM.
Table: Summary of Biological Activities
The biological activity of 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione is primarily attributed to its ability to undergo redox cycling. This process generates ROS that can damage cellular components:
- Electron Transfer : The compound can accept electrons from cellular reductants, leading to the formation of reactive intermediates.
- Cellular Interaction : These intermediates interact with macromolecules such as proteins and nucleic acids, disrupting normal cellular functions.
Research Insights
Recent studies have highlighted the role of naphthoquinones in targeting specific signaling pathways involved in cancer progression. For example, they can inhibit the NF-kB pathway, which is crucial for cell survival and proliferation in many cancers.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 2-Chloro-6-methoxy-8-methylnaphthalene-1,4-dione, and how can reaction efficiency be optimized?
- Methodology : A common approach involves nucleophilic substitution and oxidation steps. For example, outlines a procedure using DMF as a solvent with K₂CO₃ to deprotonate phenolic groups, followed by alkylation with propargyl bromide. Optimization can involve varying reaction time (monitored via TLC) and solvent polarity. Post-synthesis purification via column chromatography (hexane:ethyl acetate gradients) ensures purity. Computational tools like quantum chemical calculations ( ) can predict reaction pathways to reduce trial-and-error experimentation.
- Key Considerations : Monitor reaction progress using thin-layer chromatography (TLC) and confirm purity via melting point analysis or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?
- Methodology :
- ¹H/¹³C NMR : Compare experimental shifts with PubChem data ( ). For example, aromatic protons in the naphthoquinone core should appear downfield (δ 7.5–8.5 ppm).
- IR : Validate functional groups (e.g., C=O stretching at ~1640–1680 cm⁻¹, C-O-C from methoxy at ~1250 cm⁻¹).
- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) and fragmentation patterns against theoretical values.
Q. What standardized protocols exist for preliminary toxicity screening in vitro?
- Methodology : Use Ames tests for mutagenicity and MTT assays for cytotoxicity in human cell lines (e.g., HepG2). Dose-response curves (0.1–100 µM) can identify IC₅₀ values. Follow OECD guidelines for reproducibility.
- Risk of Bias Mitigation : Adhere to randomization and blinding protocols (, Table C-7) to ensure dose allocation is unbiased .
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s DNA intercalation potential and redox activity?
- Methodology :
- UV-Vis Spectroscopy : Monitor hypochromism and redshift in DNA-bound states.
- Cyclic Voltammetry : Characterize redox peaks (e.g., quinone/hydroquinone transitions) in phosphate buffer (pH 7.4).
- Molecular Docking : Use software like AutoDock to simulate binding to DNA grooves ( ). Compare with anthraquinone derivatives (e.g., ’s intercalation data).
Q. How to resolve contradictions in toxicological data between in vitro and in vivo studies?
- Methodology :
- Systematic Review : Apply inclusion criteria from Table B-1 () to filter studies by route (oral/inhalation) and health outcomes (hepatic/renal effects).
- Meta-Analysis : Use statistical tools to compare effect sizes across species (e.g., rodent vs. human metabolization rates).
- In Silico Toxicology : Apply QSAR models to predict metabolites (e.g., chloro-methoxy derivatives) and their bioactivity .
Q. What experimental designs optimize reaction conditions for scaled synthesis while minimizing byproducts?
- Methodology :
- Factorial Design : Vary temperature, catalyst loading, and solvent polarity ( ) to identify significant variables via ANOVA.
- Process Simulation : Use COMSOL Multiphysics ( ) to model heat/mass transfer in batch reactors.
- Byproduct Analysis : Employ GC-MS to track intermediates (e.g., dechlorinated byproducts) and adjust stoichiometry .
Data Contradiction Analysis
- Case Study : Discrepancies in reported hepatotoxicity ( vs. 6).
- Approach : Compare dose regimens (acute vs. chronic exposure), species-specific CYP450 metabolism, and solvent carriers (e.g., DMSO vs. saline). Replicate studies using standardized protocols (, Table C-6) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
